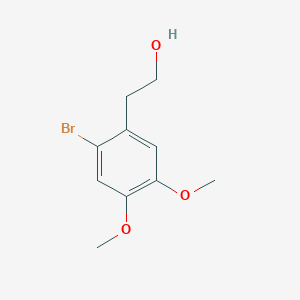

2-(2-Bromo-4,5-dimethoxyphenyl)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4,5-dimethoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO3/c1-13-9-5-7(3-4-12)8(11)6-10(9)14-2/h5-6,12H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMYZFKWLASANKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)CCO)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformations of 2 2 Bromo 4,5 Dimethoxyphenyl Ethanol

Reactions at the Hydroxyl Group

The hydroxyl (-OH) group of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol is a versatile site for chemical modification. It can undergo esterification, etherification, oxidation, and nucleophilic substitution reactions.

Esterification and Etherification Reactions

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative to form an ester. This transformation is typically catalyzed by an acid. Etherification, the formation of an ether, can be achieved by reacting the alcohol with an alkyl halide in the presence of a base. brainly.com

| Reaction Type | Reagents | Product |

| Esterification | Carboxylic Acid (or derivative), Acid Catalyst | Ester |

| Etherification | Alkyl Halide, Base | Ether |

Oxidation to Aldehydes or Carboxylic Acids

The primary alcohol group in this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. chemguide.co.uklibretexts.org

Partial oxidation, typically using mild oxidizing agents, yields the corresponding aldehyde, 2-(2-bromo-4,5-dimethoxyphenyl)acetaldehyde. organic-chemistry.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (H2CrO4), will further oxidize the aldehyde to the carboxylic acid, (2-bromo-4,5-dimethoxyphenyl)acetic acid. masterorganicchemistry.comlibretexts.org To achieve the carboxylic acid, an excess of the oxidizing agent is often used, and the reaction is heated under reflux to ensure the intermediate aldehyde is fully oxidized. chemguide.co.uklibretexts.org

| Oxidation Product | Reagent Type | Example Reagents |

| Aldehyde | Mild Oxidizing Agent | Pyridinium chlorochromate (PCC) |

| Carboxylic Acid | Strong Oxidizing Agent | Potassium permanganate (KMnO4), Chromic acid (H2CrO4) |

Nucleophilic Substitution Reactions (e.g., Halogenation of the Hydroxyl Group)

The hydroxyl group is a poor leaving group, but it can be converted into a better leaving group, such as a halide, to facilitate nucleophilic substitution. libretexts.orgyoutube.com This can be accomplished by reacting the alcohol with hydrogen halides (e.g., HBr, HCl) or other halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3). youtube.com The resulting 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene (B7895902) is then more susceptible to substitution by a wide range of nucleophiles. chemguide.co.uk

Transformations Involving the Aromatic Bromine Atom

The bromine atom attached to the aromatic ring is a key site for carbon-carbon bond formation through various cross-coupling reactions and can also undergo nucleophilic aromatic substitution.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds at the site of the aromatic bromine atom. nih.govmdpi-res.com

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base. organic-chemistry.orgharvard.edulibretexts.org This method is widely used for the synthesis of biaryl compounds. nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. organic-chemistry.orgmasterorganicchemistry.comnih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnrochemistry.comlibretexts.orgorganic-chemistry.orgnih.gov

| Coupling Reaction | Coupling Partner | Key Reagents |

| Suzuki | Organoboron compound (e.g., boronic acid) | Palladium catalyst, Base |

| Heck | Alkene | Palladium catalyst, Base |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst |

Nucleophilic Aromatic Substitution Pathways

While aryl halides are generally less reactive towards nucleophilic substitution than alkyl halides, reactions can occur under specific conditions, particularly when the aromatic ring is activated by electron-withdrawing groups. masterorganicchemistry.comchemistrysteps.comlumenlearning.com The reaction typically proceeds through an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.comlumenlearning.com Alternatively, under very strong basic conditions, an elimination-addition (benzyne) mechanism can occur. chemistrysteps.comfishersci.co.uk

Lithium-Halogen Exchange Reactions

Lithium-halogen exchange is a powerful and widely utilized organometallic reaction for the formation of carbon-carbon bonds. wikipedia.org This reaction involves the treatment of an organic halide with an organolithium reagent, typically n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), to replace the halogen atom with a lithium atom. This generates a highly nucleophilic organolithium species that can react with various electrophiles. byu.eduharvard.edu

For this compound, the bromine atom on the aromatic ring is susceptible to this exchange. The general reaction is as follows:

Reaction Scheme: Lithium-Halogen Exchange

This compound + R-Li -> 2-(2-Lithio-4,5-dimethoxyphenyl)ethanol + R-Br

Where R is typically an alkyl group like butyl.

The rate of lithium-halogen exchange is influenced by the stability of the resulting carbanion and follows the general trend I > Br > Cl. wikipedia.org The presence of the two methoxy (B1213986) groups on the ring can also influence the reaction rate. wikipedia.org While direct studies on this compound are not prevalent in the literature, research on analogous compounds provides significant insight into its expected reactivity.

A key consideration in this reaction is the presence of the acidic hydroxyl proton of the ethanol (B145695) side chain. Organolithium reagents are strong bases and will readily deprotonate the alcohol to form a lithium alkoxide. This necessitates the use of at least two equivalents of the organolithium reagent: one for the deprotonation and one for the halogen exchange. Alternatively, the alcohol functionality can be protected with a suitable protecting group prior to the exchange reaction.

The resulting aryllithium intermediate is a potent nucleophile and can be utilized in a variety of subsequent reactions, including intramolecular cyclizations, a topic explored further in Section 3.4.

Table 1: Reagents and Conditions for Lithium-Halogen Exchange

| Reagent | Typical Conditions | Purpose | Reference |

| n-Butyllithium (n-BuLi) | Ethereal solvents (e.g., THF, diethyl ether), low temperatures (e.g., -78 °C) | To perform the Br-Li exchange, generating the aryllithium species. | wikipedia.orgbyu.edu |

| tert-Butyllithium (t-BuLi) | Similar to n-BuLi, often used for less reactive halides. | Alternative reagent for Br-Li exchange. | harvard.edu |

| Protecting Groups (e.g., Silyl ethers) | Pre-reaction step before addition of organolithium reagent. | To prevent the acidic alcohol proton from interfering with the exchange. | N/A |

Modifications of the Dimethoxy Moieties

The two methoxy groups (-OCH₃) on the phenyl ring are significant contributors to the electronic character and reactivity of the molecule. They are strong electron-donating groups, activating the ring towards electrophilic attack. These groups can also be chemically modified, most notably through demethylation.

Demethylation Reactions (e.g., as observed in biological metabolism of related compounds)

O-demethylation is the cleavage of the methyl group from a methoxy ether, resulting in a hydroxyl group (a phenol (B47542) in this case). This transformation can be achieved using various chemical reagents, such as strong Lewis acids (e.g., boron tribromide, BBr₃) or nucleophilic reagents.

In a biological context, O-demethylation is a common metabolic pathway mediated by cytochrome P450 enzymes in the liver. Studies on the metabolism of structurally related dimethoxy-substituted phenethylamines provide a model for the potential biotransformation of this compound. For instance, the hallucinogen 3,4-dimethoxyamphetamine undergoes in vivo O-demethylation in dogs and monkeys. nih.gov This metabolic process is crucial as it can significantly alter the pharmacological profile of a compound. The primary metabolites observed were 3-O-methyl-α-methyldopamine and, in dogs, traces of α-methyldopamine, indicating that demethylation occurs preferentially at one of the methoxy positions. nih.gov

Table 2: Potential Demethylation Products

| Starting Compound | Potential Product(s) | Reaction Type |

| This compound | 2-(2-Bromo-4-hydroxy-5-methoxyphenyl)ethanol | Mono-demethylation |

| 2-(2-Bromo-5-hydroxy-4-methoxyphenyl)ethanol | Mono-demethylation | |

| 2-(2-Bromo-4,5-dihydroxyphenyl)ethanol | Di-demethylation |

Electrophilic Aromatic Substitution on the Dimethoxyphenyl Ring

The benzene (B151609) ring of this compound is highly activated towards electrophilic aromatic substitution (SₑAr) due to the presence of the two electron-donating methoxy groups. wikipedia.org These groups direct incoming electrophiles to the ortho and para positions relative to themselves. msu.edu

The directing effects of the existing substituents on the ring must be considered collectively to predict the outcome of further substitution:

-OCH₃ groups (at C4 and C5): Strongly activating and ortho-, para-directing.

-Br group (at C2): Deactivating but ortho-, para-directing. libretexts.org

-CH₂CH₂OH group (at C1): Weakly deactivating and meta-directing.

The positions on the ring available for substitution are C3 and C6.

Position C6: This position is ortho to the C5-methoxy group and para to the C2-bromo group.

Position C3: This position is ortho to the C4-methoxy group and ortho to the C2-bromo group.

The powerful activating and directing effect of the methoxy groups is expected to dominate the reaction. The steric hindrance from the adjacent ethanol side chain at C1 and the bromo group at C2 would likely disfavor substitution at C3. Therefore, the most probable position for an incoming electrophile is C6, which is activated by the C5-methoxy group and is sterically more accessible.

Common electrophilic aromatic substitution reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), and Friedel-Crafts acylation or alkylation. wikipedia.orglibretexts.org

Table 3: Analysis of Directing Effects for Electrophilic Substitution

| Substituent | Position | Electronic Effect | Directing Effect | Predicted Target Position(s) |

| -CH₂CH₂OH | C1 | Weakly Deactivating (Inductive) | meta | C3, C5 (occupied) |

| -Br | C2 | Deactivating (Inductive), Weakly Activating (Resonance) | ortho, para | C4 (occupied), C6 |

| -OCH₃ | C4 | Strongly Activating (Resonance) | ortho, para | C3, C5 (occupied) |

| -OCH₃ | C5 | Strongly Activating (Resonance) | ortho, para | C4 (occupied), C6 |

| Overall | Activated Ring | C6 (most likely), C3 (less likely) |

Rearrangement and Cyclization Studies

The structure of this compound is amenable to intramolecular cyclization reactions, particularly following a lithium-halogen exchange. This type of reaction, known as the Parham cyclization, involves the generation of an aryllithium species that subsequently attacks an electrophilic side chain within the same molecule to form a new ring. sciforum.netresearchgate.net

While the hydroxyl group in the ethanol side chain of the target molecule is not electrophilic, it can be converted into a good leaving group (e.g., a tosylate or a halide) to facilitate such a reaction. A more direct parallel can be drawn from studies on the closely related compound, 1-bromo-2-(2-bromoethyl)-4,5-dimethoxybenzene. In this case, treatment with n-butyllithium initiates a lithium-halogen exchange at the aromatic bromine. The resulting aryllithium intermediate then undergoes a rapid intramolecular Sₙ2 reaction, displacing the bromide on the ethyl side chain to form 4,5-dimethoxybenzocyclobutene. researchgate.net

This reaction highlights a powerful synthetic route where the aryllithium generated from a 2-bromo-phenethyl precursor acts as an internal nucleophile. The efficiency of this cyclization is notably dependent on the solvent, proceeding almost instantaneously in THF but being stable for over an hour in diethyl ether at low temperatures. This suggests that the solvent plays a key role in the aggregation state and reactivity of the aryllithium intermediate.

Applying this principle to this compound, one could envision a two-step process for cyclization:

Conversion of the terminal hydroxyl group to a better leaving group (e.g., bromide, mesylate).

Treatment with an organolithium reagent to induce lithium-halogen exchange and subsequent intramolecular cyclization to form the corresponding benzocyclobutene derivative.

This strategy underscores the synthetic potential of this compound as a precursor for constructing fused ring systems.

Derivatives, Analogues, and Their Chemical Applications

Synthesis of Structurally Related Bromo-Dimethoxyphenethyl Compounds

The synthesis of compounds structurally related to 2-(2-bromo-4,5-dimethoxyphenyl)ethanol involves a variety of chemical strategies to introduce isomerism, modify the ethyl chain, and alter the functional groups attached to the aromatic ring. These modifications are crucial for exploring structure-activity relationships and developing new chemical entities.

Positional isomers of bromo-dimethoxyphenethyl compounds are of significant interest in medicinal chemistry. A notable example is 2-(4-bromo-2,5-dimethoxyphenyl)ethanol (BDMPE), a known metabolite of the psychoactive phenethylamine (B48288) 2C-B. wikipedia.org The synthesis of such isomers often begins with a correspondingly substituted benzaldehyde. For instance, the synthesis of 4-bromo-2,5-dimethoxy-substituted compounds typically starts with 2,5-dimethoxybenzaldehyde (B135726). mdma.ch

The bromination of 2,5-dimethoxybenzaldehyde using bromine in glacial acetic acid yields a mixture of isomers, predominantly the desired 4-bromo-2,5-dimethoxybenzaldehyde, along with the 6-bromo isomer. mdma.ch Purification through recrystallization is necessary to isolate the 4-bromo isomer. mdma.ch This aldehyde can then be converted to the corresponding phenylethanol derivative through standard organic reactions, such as a Henry reaction with a nitromethane (B149229) followed by reduction.

The differentiation of these positional isomers is a critical analytical challenge. Studies on related N-benzylphenethylamine (NBOMe) isomers have shown that while their electron ionization mass spectra are very similar, derivatization with reagents like trifluoroacetyl or pentafluoropropanoyl can produce fragments with significant differences, allowing for clear identification. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be used to distinguish isomers without derivatization. nih.gov

Bromo-dimethoxybenzyl alcohols are key intermediates in the synthesis of more complex molecules. The synthesis of (2-bromo-4,5-dimethoxyphenyl)methanol can be achieved from 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). The process involves the bromination of the aromatic ring, followed by the reduction of the aldehyde group.

A common synthetic route involves the reduction of veratraldehyde to 3,4-dimethoxybenzyl alcohol using a reducing agent like sodium borohydride (B1222165) in methanol (B129727). google.comchemicalbook.com The subsequent step is the electrophilic bromination of the aromatic ring. This has been accomplished using reagents like liquid bromine in acetic acid to yield the 2-bromo-4,5-dimethoxybenzyl alcohol. google.comgoogle.com This alcohol can be further functionalized, for example, by converting the alcohol group to a bromide using phosphorus tribromide (PBr₃) to form 2-bromo-4,5-dimethoxybenzyl bromide, a key intermediate for pharmaceuticals like pinaverium (B1222119) bromide. google.commdpi.com

| Derivative | Precursor | Key Reagents | Reference |

| (2-bromo-4,5-dimethoxyphenyl)methanol | 3,4-Dimethoxybenzaldehyde | 1. NaBH₄2. Br₂/Acetic Acid | google.com |

| 2-bromo-4,5-dimethoxybenzyl bromide | (2-bromo-4,5-dimethoxyphenyl)methanol | PBr₃ | google.com |

| 2,6-dimethoxybenzyl bromide | 2,6-dimethoxybenzyl alcohol | PBr₃ | mdpi.comresearchgate.net |

The 2-(bromo-dimethoxyphenyl)ethanol framework is closely related to the phenethylamine class of compounds, which includes many biologically active molecules. wikipedia.org The corresponding amine, 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine (commonly known as 2C-B), is a well-known psychoactive substance. wikipedia.orgresearchgate.netnih.gov

The synthesis of these phenethylamine analogues typically starts from the appropriately substituted benzaldehyde, such as 2-bromo-4,5-dimethoxybenzaldehyde (B182550). erowid.org This aldehyde can undergo a Henry condensation with nitromethane to form a β-nitrostyrene derivative. Subsequent reduction of the nitro group yields the primary amine of the phenethylamine. nih.gov

Further chemical modifications can be performed on the amino group. A significant area of research has been the N-benzylation of phenethylamines to create the "NBOMe" class of compounds. nih.govmdpi.com For example, N-benzyl substitution of 4-bromo-2,5-dimethoxyphenethylamine (B3395496) has been shown to dramatically affect its biological activity. nih.gov These modifications are typically achieved by reductive amination of the primary phenethylamine with a substituted benzaldehyde. The choice of substituent on the N-benzyl group can fine-tune the compound's properties. wikipedia.orgnih.gov

| Analogue Type | General Precursor | Key Reaction Steps | Example Compound |

| Primary Phenethylamine | Substituted Benzaldehyde | 1. Henry Condensation (with nitromethane)2. Reduction of nitro group | 2-(4-bromo-2,5-dimethoxyphenyl)ethanamine (2C-B) |

| N-Benzyl Phenethylamine | Primary Phenethylamine | Reductive Amination (with a benzaldehyde) | N-(2-methoxybenzyl)-2-(4-bromo-2,5-dimethoxyphenyl)ethanamine (25B-NBOMe) |

| β-keto Phenethylamine | Substituted Acetophenone (B1666503) | 1. α-bromination2. Delépine reaction | 2-amino-1-(4-bromo-2,5-dimethoxyphenyl)ethan-1-one (bk-2C-B) nih.gov |

Functionalization of the Core Structure for Diverse Chemical Applications

The functional groups on the bromo-dimethoxyphenethyl core—the bromine atom, the methoxy (B1213986) groups, and the terminal hydroxyl group—provide multiple handles for further chemical reactions. This allows for the incorporation of this scaffold into more complex structures and for the synthesis of other classes of compounds.

The bromo-dimethoxyphenyl scaffold is a valuable building block in the synthesis of pharmaceuticals. The related compound, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400), is a key intermediate in the synthesis of ivabradine, a medication used for the symptomatic treatment of heart-related chest pain. google.com The synthesis of this intermediate starts from 3,4-dimethoxybenzyl alcohol, which is brominated and then converted through several steps into the target propanenitrile. google.com

Another example is the use of 2-bromo-4,5-dimethoxybenzyl bromide as a crucial intermediate for synthesizing pinaverium bromide, a spasmolytic drug that acts as a calcium channel blocker. google.com These examples highlight how the specific substitution pattern of the bromo-dimethoxyphenyl moiety is integral to the structure of the final active pharmaceutical ingredient.

Chalcones are a class of compounds characterized by an α,β-unsaturated carbonyl system linking two aromatic rings. nih.gov They are precursors in the biosynthesis of flavonoids and are known for a wide range of biological activities. ijarsct.co.innih.gov Chalcones are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aromatic aldehyde with an acetophenone. ijarsct.co.inscitepress.orgmdpi.com

An aldehyde precursor, such as 2-bromo-4,5-dimethoxybenzaldehyde, can be reacted with various substituted acetophenones to generate a library of chalcone (B49325) derivatives. The general reaction involves mixing the aldehyde and an acetophenone (e.g., 4-bromoacetophenone or 4-methoxyacetophenone) in the presence of a base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), often in an ethanol (B145695) solvent or through solvent-free grinding methods. scitepress.orgrjlbpcs.comresearchgate.net The α,β-unsaturated keto function in the resulting chalcones is a key feature responsible for their chemical reactivity and biological properties. rjlbpcs.com

| Aldehyde Precursor | Acetophenone Reactant | Condensation Type | Resulting Product Class |

| Substituted Benzaldehyde | Substituted Acetophenone | Claisen-Schmidt | Chalcone |

| 4-Methoxybenzaldehyde | p-Bromoacetophenone | Base-catalyzed (NaOH) | (E)-1-(4-bromophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 3,4-Dimethoxybenzaldehyde | 4'-Bromoacetophenone | Base-catalyzed | 4'-bromo-3,4-dimethoxychalcone researchgate.net |

| Aromatic Aldehydes | N-(2-acetylphenyl acetamide) | Base-catalyzed (NaOH) | N-[2-(3-Aryl-acryloyl)-phenyl]-acetamide derivatives nih.gov |

Design of Ligands for Organometallic Catalysis

The strategic design of ligands is a cornerstone of modern organometallic catalysis, enabling precise control over the activity, selectivity, and stability of metal catalysts. The compound this compound presents a versatile scaffold for the synthesis of novel ligands, owing to its distinct structural features. The presence of a bromo-aromatic group allows for the introduction of donor atoms like phosphorus, while the ethanol side chain and the methoxy groups offer opportunities for further functionalization and modulation of steric and electronic properties.

A primary application of this compound in ligand design is in the synthesis of phosphine (B1218219) ligands, a ubiquitous class of ligands in homogeneous catalysis. The synthesis can be conceptualized through a multi-step process that leverages established organometallic reactions.

A plausible synthetic route commences with the protection of the hydroxyl group in the ethanol side chain to prevent interference in subsequent steps. Following this, the aryl bromide can be converted into an organometallic intermediate, such as a Grignard reagent or an organolithium species, via reaction with magnesium or an organolithium reagent, respectively. This nucleophilic intermediate is then reacted with a chlorophosphine, for instance, chlorodiphenylphosphine, to form the desired tertiary phosphine ligand through a C-P bond-forming reaction. The final step involves the deprotection of the hydroxyl group.

The resulting ligand, (2-(2-(diphenylphosphino)-4,5-dimethoxyphenyl)ethanol), possesses a combination of features that are desirable for catalytic applications. The diphenylphosphino group provides a strong coordinating site for transition metals such as palladium, platinum, rhodium, and iridium. The dimethoxy substituents on the phenyl ring act as electron-donating groups, which can influence the electronic properties of the metal center, potentially enhancing its catalytic activity. Furthermore, the ethanol side chain introduces a hemilabile character to the ligand. The hydroxyl group can coordinate to the metal center, creating a chelate effect that can stabilize the catalyst and influence the stereoselectivity of the reaction.

This structural motif, combining a phosphine donor with a hemilabile oxygen-containing side chain, has been shown to be effective in various catalytic transformations. For example, such ligands can be employed in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Heck reactions, where they can promote high catalytic turnover numbers and selectivity. The hemilabile arm can dissociate to open up a coordination site for the substrate and then re-coordinate to stabilize key intermediates in the catalytic cycle.

The modular nature of the synthesis allows for the creation of a library of ligands with varying steric and electronic properties. For instance, by using different chlorophosphines (e.g., with cyclohexyl or tert-butyl groups instead of phenyl groups), the steric bulk around the metal center can be systematically tuned. Similarly, modifications to the ethanol side chain could be envisioned to further refine the ligand's properties.

To illustrate the potential application, a hypothetical catalytic system can be considered. A palladium(II) complex of the (2-(2-(diphenylphosphino)-4,5-dimethoxyphenyl)ethanol) ligand could be employed as a catalyst in the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid. The performance of this catalyst could be evaluated based on reaction yield, turnover number (TON), and turnover frequency (TOF).

The following interactive data table summarizes the key attributes of the proposed ligand and its potential application in a Suzuki-Miyaura cross-coupling reaction.

| Feature | Description |

| Ligand Structure | (2-(2-(diphenylphosphino)-4,5-dimethoxyphenyl)ethanol) |

| Metal Center | Palladium (Pd) |

| Catalyzed Reaction | Suzuki-Miyaura Cross-Coupling |

| Substrate 1 | Aryl Bromide |

| Substrate 2 | Arylboronic Acid |

| Potential Advantages | High catalytic activity due to electron-rich phosphine. Enhanced stability and selectivity from the hemilabile hydroxyl group. |

| Tunability | Steric and electronic properties can be modified by changing the substituents on the phosphorus atom and the ethanol side chain. |

This systematic approach to ligand design, starting from a readily accessible precursor like this compound, highlights the potential for developing new and efficient catalysts for a wide range of organic transformations.

Analytical and Spectroscopic Characterization in Research Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. emory.eduuobasrah.edu.iq Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to map out the carbon and proton framework of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the proton NMR spectrum would be expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) (-CH2-) protons of the ethanol (B145695) side chain, the hydroxyl (-OH) proton, and the protons of the two methoxy (B1213986) (-OCH3) groups. The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals reveal the neighboring protons and their relative positions.

¹³C NMR spectroscopy probes the carbon skeleton of the molecule. A typical ¹³C NMR spectrum for this compound would display separate signals for each unique carbon atom, including the two aromatic carbons bonded to the methoxy groups, the four other aromatic carbons (one of which is bonded to the bromine atom), the two carbons of the ethanol side chain, and the two carbons of the methoxy groups. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural confirmation by showing correlations between coupled protons (COSY) or between protons and their directly attached carbons (HSQC).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 6.8 - 7.4 | 110 - 135 | Singlet/Doublet | 2H |

| -CH₂-CH₂OH | 2.8 - 3.0 | 38 - 42 | Triplet | 2H |

| -CH₂-CH₂OH | 3.8 - 4.0 | 60 - 64 | Triplet | 2H |

| -OCH₃ | 3.8 - 3.9 | 55 - 57 | Singlet | 6H |

| -OH | Variable | - | Singlet (broad) | 1H |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. chemguide.co.uk When this compound is subjected to mass spectrometry, it is first ionized to form a molecular ion (M⁺). The mass-to-charge ratio (m/z) of this molecular ion provides the compound's molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit a characteristic M and M+2 isotopic pattern for the molecular ion and any bromine-containing fragments. libretexts.org

Under the high-energy conditions of the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. libretexts.org The analysis of these fragment ions provides valuable clues about the molecule's structure. Common fragmentation pathways for this compound could include:

Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the oxygen atom of the ethanol group. youtube.com

Loss of water: Dehydration of the alcohol functional group. libretexts.org

Cleavage of the ethanol side chain: Loss of the -CH₂CH₂OH group.

Loss of methoxy groups: Ejection of a methyl radical (-CH₃) or a methoxy radical (-OCH₃).

The resulting mass spectrum is a plot of ion abundance versus m/z, where each peak corresponds to a specific fragment. The fragmentation pattern is a unique fingerprint of the compound that aids in its identification. nih.gov

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by probing its vibrational modes. msu.eduyoutube.com

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend, etc.). libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group of the alcohol. pressbooks.publibretexts.org

C-H Stretch (Aromatic): Absorptions typically appear above 3000 cm⁻¹. libretexts.org

C-H Stretch (Aliphatic): Absorptions are found in the 2850-3000 cm⁻¹ region. pressbooks.pub

C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene (B151609) ring. libretexts.org

C-O Stretch: A strong absorption in the 1000-1300 cm⁻¹ range, corresponding to the alcohol and ether linkages.

C-Br Stretch: This absorption typically occurs in the fingerprint region, below 700 cm⁻¹.

Raman Spectroscopy , on the other hand, involves the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations. For this compound, Raman spectroscopy could provide complementary information on the aromatic ring vibrations and the C-C backbone.

Interactive Data Table: Key IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Aromatic Ring | C-H Stretch | > 3000 | Medium |

| Aliphatic Chain | C-H Stretch | 2850 - 3000 | Medium |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium to Weak |

| Alcohol/Ether | C-O Stretch | 1000 - 1300 | Strong |

X-ray Crystallography for Solid-State Structural Determination (for suitable derivatives)

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique requires a single, well-ordered crystal of the compound or a suitable derivative. The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a detailed model of the electron density, from which the precise positions of all atoms can be determined.

For this compound, obtaining suitable crystals might be challenging. However, if a crystalline derivative can be prepared, X-ray crystallography would provide unambiguous information on:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the atoms in the molecule.

Intermolecular interactions: How the molecules pack together in the crystal lattice, including hydrogen bonding and other non-covalent interactions. nih.govresearchgate.net

While not always feasible, a successful X-ray crystallographic analysis provides the gold standard for structural determination. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation

Chromatography encompasses a range of separation techniques used to isolate, identify, and quantify the components of a mixture. oup.com.aunih.gov For this compound, various chromatographic methods are essential for assessing its purity and for its isolation during synthesis. researchgate.net

High-Performance Liquid Chromatography (HPLC) is a primary tool for purity assessment. nih.gov A solution of the compound is passed through a column packed with a stationary phase under high pressure. kau.edu.sa The components of the sample interact differently with the stationary phase and are separated based on their polarity and size. A detector, often a UV-Vis spectrophotometer, records the signal as each component elutes from the column, producing a chromatogram. The purity of the sample can be determined by the area of the peak corresponding to this compound relative to the total area of all peaks. chromforum.org

Gas Chromatography (GC) can also be used for purity analysis, particularly if the compound is volatile or can be derivatized to increase its volatility. birchbiotech.com In GC, the sample is vaporized and transported through a column by an inert gas. Separation occurs based on the compound's boiling point and its interactions with the stationary phase. researchgate.net

Thin-Layer Chromatography (TLC) is a simple and rapid qualitative technique used to monitor the progress of a reaction or to get a preliminary assessment of purity. A small spot of the sample is applied to a plate coated with a stationary phase, and the plate is developed in a solvent. The distance the compound travels relative to the solvent front (the Rf value) is characteristic of the compound in that particular solvent system.

Column Chromatography is a preparative technique used to purify larger quantities of the compound. The sample is loaded onto a column of stationary phase and is eluted with a solvent or a gradient of solvents to separate the desired product from impurities. nih.gov

Computational and Theoretical Investigations of 2 2 Bromo 4,5 Dimethoxyphenyl Ethanol

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. For 2-(2-bromo-4,5-dimethoxyphenyl)ethanol, DFT calculations, likely employing the B3LYP functional with a basis set such as 6-311++G(d,p), would be utilized to determine the molecule's most stable three-dimensional conformation.

The geometry optimization process would systematically adjust the bond lengths, bond angles, and dihedral angles to find the minimum energy structure. For this compound, key structural parameters of interest would be the C-Br bond length, the orientation of the methoxy (B1213986) groups relative to the benzene (B151609) ring, and the conformation of the ethanol (B145695) side chain. The presence of the bulky bromine atom and the methoxy groups would likely induce some steric strain, influencing the planarity of the phenyl ring and the rotational barrier of the side chain.

The electronic structure analysis would provide insights into the distribution of electrons within the molecule. The electronegative bromine and oxygen atoms would be expected to have partial negative charges, while the adjacent carbon atoms would carry partial positive charges. This charge distribution is crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Optimized Geometrical Parameters of this compound using DFT/B3LYP/6-311++G(d,p)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-C (ring) Bond Lengths | ~1.39-1.41 Å |

| C-C (side chain) Bond Length | ~1.53 Å |

| C-O (ethanol) Bond Length | ~1.43 Å |

| C-C-O (side chain) Bond Angle | ~109.5° |

| Dihedral Angle (C-C-C-Br) | ~0° or 180° |

Molecular Orbital Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the electron-rich dimethoxyphenyl ring, which is activated by the electron-donating methoxy groups. The LUMO, conversely, would likely have significant contributions from the antibonding orbitals of the phenyl ring and the C-Br bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic transitions, indicating higher reactivity. For a substituted benzene derivative like this compound, the HOMO-LUMO gap would be expected to be in the range typical for such aromatic compounds.

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap of this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -1.5 eV |

| HOMO-LUMO Gap | ~ 4.5 eV |

Calculation of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the theoretical model. For this compound, the vibrational frequencies corresponding to its infrared (IR) and Raman spectra would be calculated. These calculations would help in assigning the vibrational modes observed in experimental spectra. For instance, characteristic stretching frequencies for the O-H group of the ethanol moiety, the C-O bonds of the methoxy groups, and the C-Br bond would be identified.

Furthermore, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts for the aromatic protons, the methylene (B1212753) protons of the ethanol side chain, and the methoxy protons would be compared with experimental NMR data to confirm the molecular structure.

Table 3: Predicted and Hypothetical Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Predicted Value | Hypothetical Experimental Value |

| IR: ν(O-H) | ~3400 cm⁻¹ | 3395 cm⁻¹ |

| IR: ν(C-O, methoxy) | ~1250 cm⁻¹ | 1248 cm⁻¹ |

| IR: ν(C-Br) | ~650 cm⁻¹ | 652 cm⁻¹ |

| ¹H NMR: δ(aromatic H) | 6.8-7.2 ppm | 6.9-7.1 ppm |

| ¹H NMR: δ(CH₂-O) | ~3.8 ppm | 3.85 ppm |

| ¹³C NMR: δ(C-Br) | ~115 ppm | 114.8 ppm |

Investigation of Conformational Preferences and Intermolecular Interactions

The ethanol side chain of this compound can adopt various conformations due to rotation around the C-C single bonds. A potential energy surface scan, performed by systematically rotating the relevant dihedral angles, would reveal the most stable conformers. The relative energies of these conformers would indicate their populations at a given temperature. It is likely that conformers that minimize steric hindrance between the side chain and the substituents on the phenyl ring will be favored.

Intermolecular interactions are crucial for understanding the properties of the compound in the solid state and in solution. The hydroxyl group of the ethanol moiety can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded dimers or polymers in the condensed phase. The aromatic ring can also participate in π-π stacking interactions. Computational analysis of a molecular cluster or a periodic system would provide insights into the nature and strength of these intermolecular forces.

Theoretical Studies on Reaction Mechanisms and Transition States Involving the Compound

Theoretical chemistry can be employed to investigate the mechanisms of chemical reactions involving this compound. For example, the synthesis of this compound or its subsequent reactions could be modeled. By locating the transition state structures and calculating the activation energies, the most favorable reaction pathways can be determined.

Given its structure, potential reactions for theoretical investigation could include electrophilic aromatic substitution on the electron-rich phenyl ring, nucleophilic substitution at the carbon bearing the bromine atom, or reactions involving the hydroxyl group of the ethanol side chain. For instance, the mechanism of etherification or esterification of the hydroxyl group could be elucidated, providing valuable information for synthetic chemists. The calculations would reveal the geometry of the transition state and the energy barrier for the reaction, thereby explaining the observed reactivity and regioselectivity.

The Pivotal Role of this compound in Specialized Organic Synthesis and Material Science

The chemical compound this compound is a significant, though specialized, molecule within the realms of organic synthesis and material science. Its unique structural features, comprising a substituted benzene ring with bromo and methoxy functional groups, make it a versatile precursor and building block for a range of high-value chemical entities. This article explores the specific applications of this compound, focusing on its role as a key intermediate in the synthesis of pharmaceutical precursors, its utility in the creation of advanced fine chemicals and specialty polymers, and its exploration in the derivatization of bioactive scaffolds.

Role in Specialized Organic Synthesis and Material Science Contexts

The utility of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol is most pronounced in highly specialized applications where precise molecular architecture is paramount. Its chemical reactivity, dictated by the interplay of its functional groups, allows for its incorporation into complex molecular frameworks.

A primary application of the this compound scaffold is in the synthesis of pharmaceutical agents, most notably as a precursor to the heart medication, Ivabradine. The synthesis pathways for Ivabradine often converge on a key intermediate, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400). mdpi.comgoogle.comgoogle.com This nitrile is a direct synthetic derivative of the this compound structure.

The conversion of this compound to the crucial nitrile intermediate can be achieved through standard organic transformations. The ethanol's hydroxyl group can be transformed into a good leaving group, such as a tosylate or a bromide, which is then displaced by a cyanide ion to yield 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile. This nitrile is a critical component for constructing the benzazepinone (B8055114) core of Ivabradine.

Several patented processes underscore the industrial importance of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile in producing Ivabradine, highlighting the significance of its precursors. mdpi.comgoogle.comfigshare.com For example, one synthetic route starts with the bromination of (3,4-Dimethoxyphenyl)methanol, a compound structurally related to the target ethanol (B145695), to create a brominated benzyl (B1604629) intermediate which is then converted to the propanenitrile. google.com This nitrile subsequently undergoes a cyclization reaction to form a key part of the Ivabradine molecule. google.com The efficiency of these synthetic routes is crucial for the cost-effective production of this important pharmaceutical.

Table 1: Key Intermediates in Ivabradine Synthesis

| Compound Name | CAS Number | Molecular Formula | Role in Synthesis |

|---|---|---|---|

| This compound | 289507-36-4 | C10H13BrO3 | Precursor to the key nitrile intermediate |

| 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | Not Available | C11H12BrNO2 | Key intermediate for Ivabradine synthesis |

Beyond its role in pharmaceutical synthesis, the this compound scaffold serves as a valuable building block for other advanced fine chemicals and has potential applications in the development of specialty polymers. The presence of multiple functional groups allows for a variety of chemical modifications, leading to a diverse range of derivatives.

The aromatic core, with its specific substitution pattern, can be utilized to synthesize complex molecules with tailored electronic and steric properties. For instance, derivatives of bromophenols, which share the bromo-dimethoxyphenyl motif, are explored for their biological activities and can be considered advanced fine chemicals. nih.gov

A compelling application in material science is the use of structurally similar compounds in the creation of molecularly imprinted polymers (MIPs). A study on 4-Bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B), which shares the core structure with this compound, demonstrated its use as a template to synthesize MIPs with selective recognition capabilities for this class of molecules. ipp.pt This suggests that this compound could also be employed as a template or a functional monomer to create polymers designed for specific molecular recognition tasks, such as in chemical sensors or separation technologies.

The this compound structure is a "privileged scaffold," meaning it is a molecular framework that is capable of binding to multiple biological targets upon suitable modification. This makes it an attractive starting point for the discovery of new bioactive compounds.

Research into bromophenol derivatives has revealed that this class of compounds, which includes the bromo-dimethoxyphenyl moiety, possesses a range of biological activities. Studies have shown that synthetic derivatives of natural bromophenols exhibit significant antioxidant and anticancer properties. mdpi.com This highlights the potential of the this compound scaffold in the development of new therapeutic agents. The synthesis of various methylated and acetylated bromophenol derivatives has led to the identification of compounds that can mitigate oxidative stress and induce apoptosis in cancer cells. mdpi.com

While the prompt provides an example of exploring this scaffold for potential repellent activity through Quantitative Structure-Activity Relationship (QSAR) and virtual screening, a detailed search of scientific literature did not yield specific studies focused on this application for this compound or its close derivatives. Virtual screening and QSAR are powerful computational tools used to predict the biological activity of molecules and are widely applied in drug discovery. figshare.comnih.gov The application of these methods to the this compound scaffold for identifying novel bioactive agents, including potential repellents, remains an area for future research.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-dimethoxybenzaldehyde (B141060) |

| 3,5-dimethoxybenzaldehyde |

| (3,4-dimethoxyphenyl)methanol |

| 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile |

| 4-Bromo-2,5-dimethoxyphenethylamine |

| Ivabradine |

| vanillin |

| 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene |

| (oxybis(methylene))bis(4-bromo-6-methoxy-3,1-phenylene) diacetate |

| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate |

Biochemical and Biological Research Perspectives Focused on Chemical Transformations

Investigation of Metabolic Pathways Leading to or from 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol (e.g., as a metabolite of 2C-B, and its subsequent demethylation)

The compound this compound is a recognized metabolite of the psychoactive phenethylamine (B48288), 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B). researchgate.netnih.gov Its formation is a key step in the phase I metabolism of 2C-B, primarily occurring in the liver. nih.govwikipedia.org The principal metabolic pathway leading to this compound involves the oxidative deamination of 2C-B. researchgate.netresearchgate.net This biotransformation is catalyzed by monoamine oxidase (MAO) enzymes, specifically MAO-A and MAO-B. wikipedia.orgresearchgate.netnih.gov

The process begins with the MAO-catalyzed conversion of the primary amine group of 2C-B into an aldehyde intermediate, 4-bromo-2,5-dimethoxyphenylacetaldehyde. researchgate.net This unstable aldehyde is then subject to reduction by alcohol dehydrogenase, yielding the corresponding alcohol, this compound. researchgate.net Concurrently, the aldehyde intermediate can also be oxidized by aldehyde dehydrogenase to form 4-bromo-2,5-dimethoxyphenylacetic acid (BDMPAA), another major metabolite. researchgate.net

Following its formation, this compound can undergo further metabolism, specifically demethylation. researchgate.netnih.govwikipedia.org This process involves the removal of one of the methoxy (B1213986) groups from the phenyl ring. Studies using human hepatocytes have shown that this compound is further metabolized to 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE). researchgate.netnih.gov

Interestingly, significant interspecies differences have been observed in the metabolism of 2C-B. researchgate.netnih.gov For instance, the formation of the demethylated metabolite B-2-HMPE has been identified in hepatocytes from humans, monkeys, and rabbits, but not in those from dogs, rats, or mice. researchgate.netnih.gov This highlights the species-specific nature of the enzymes involved in these metabolic transformations.

| Parent Compound | Metabolic Process | Intermediate/Metabolite | Enzymes Involved | Subsequent Metabolite | Reference |

|---|---|---|---|---|---|

| 4-bromo-2,5-dimethoxyphenethylamine (2C-B) | Oxidative Deamination | 4-bromo-2,5-dimethoxyphenylacetaldehyde | Monoamine Oxidase (MAO-A, MAO-B) | This compound | wikipedia.orgresearchgate.net |

| 4-bromo-2,5-dimethoxyphenylacetaldehyde | Reduction | This compound | Alcohol Dehydrogenase | 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) | researchgate.net |

| This compound | Demethylation | 2-(4-bromo-2-hydroxy-5-methoxyphenyl)-ethanol (B-2-HMPE) | Cytochrome P450 (presumed) | - | researchgate.netnih.gov |

Chemical Synthesis of Analogues for Structure-Activity Relationship (SAR) Studies in Receptor Binding Research (e.g., 5-HT2A serotonin (B10506) receptor agonists analogues)

The 2-phenethylamine scaffold, to which this compound belongs, is a foundational structure for a wide range of neurologically active compounds. nih.gov The synthesis of analogues based on this structure is a critical component of Structure-Activity Relationship (SAR) studies, which aim to understand how specific chemical modifications influence a molecule's interaction with biological targets, such as the 5-HT2A serotonin receptor. researchgate.netacs.org The 5-HT2A receptor is a key target for many psychedelic compounds, and understanding the structural requirements for agonist activity is a major focus of medicinal chemistry research. researchgate.netnih.gov

SAR studies on 5-HT2A agonists derived from the 2C-B framework have revealed several key principles. The potency and selectivity of these compounds are highly sensitive to the nature and position of substituents on the phenyl ring. acs.org For instance, the presence of methoxy groups at the 2- and 5-positions is often associated with significant psychoactivity and receptor affinity. researchgate.net Altering the substituent at the 4-position (the bromine atom in 2C-B) can dramatically change the compound's pharmacological profile. Replacing the bromo-substituent with chloro-, iodo-, or trifluoromethyl (TFM) groups has been shown to modulate agonist potency at the 5-HT2A receptor. acs.org

Furthermore, constraining the flexible ethylamine (B1201723) side chain into a more rigid structure, such as incorporating it into a cyclopropane (B1198618) or piperidine (B6355638) ring, is a common strategy to probe the optimal spatial orientation for receptor binding. acs.org These conformational constraints can lead to analogues with enhanced selectivity and potency for the 5-HT2A receptor over other serotonin receptor subtypes like 5-HT2C. acs.orgnih.gov The synthesis of these analogues often involves multi-step reaction sequences, starting from appropriately substituted benzaldehydes or toluenes. google.comgoogle.com For example, a common synthetic route might involve the bromination of a dimethoxybenzaldehyde precursor, followed by reactions to build the ethanol (B145695) or ethylamine side chain. google.comresearchgate.net

| Structural Modification | Effect on 5-HT2A Receptor Activity | Example Analogue Class | Reference |

|---|---|---|---|

| Substitution at 4-position (e.g., Cl, I, TFM instead of Br) | Modulates agonist potency; TFM substitution can significantly increase potency. | 4-Substituted 2,5-dimethoxyphenylpiperidines | acs.org |

| Conformational constraint of ethylamine side chain | Can increase potency and selectivity for 5-HT2A over 5-HT2C receptors. Bioactivity often resides in a single enantiomer. | (1R,2S)-2-(4-bromo-2,5-dimethoxyphenyl)cyclopropan-1-amine (DMPCA) | acs.org |

| N-benzyl substitution on the ethylamine | Generally improves binding and functional activity at 5-HT receptors. | N-(2-hydroxybenzyl) substituted 2C-X compounds | researchgate.net |

| Removal of 2- or 5-methoxy group | Reduces binding affinity and functional potency. Removal of the 2-methoxy group has a more severe impact. | Desmethoxy analogues of 2C-B | acs.org |

Preparation of Labeled Analogues for Mechanistic Biochemical Studies

The synthesis of isotopically labeled analogues of this compound and related phenethylamines is essential for conducting detailed mechanistic biochemical and metabolic studies. nih.gov Isotope labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive (stable) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). otsuka.co.jp These labeled compounds are chemically identical to their unlabeled counterparts but can be distinguished by mass spectrometry (MS). nih.govresearchgate.net

Labeled analogues serve as invaluable tools for several research applications. In metabolic studies, they are used as internal standards for the accurate quantification of the drug and its metabolites in biological samples like plasma, urine, or tissue homogenates. nih.gov By adding a known amount of the stable isotope-labeled compound to a sample, researchers can correct for any loss of the analyte during sample preparation and analysis, leading to highly accurate measurements.

Furthermore, administering a labeled compound allows researchers to trace its metabolic fate. By analyzing samples with techniques like liquid chromatography-mass spectrometry (LC-MS), scientists can identify new metabolites by looking for mass spectral peaks that correspond to the labeled compound and its biotransformation products. researchgate.netnih.gov This approach has been used to elucidate the complex metabolic pathways of many compounds, including phenethylamines.

The synthesis of these labeled compounds requires specialized chemical procedures. For instance, the synthesis of [¹³C₆]-labeled phenethylamine derivatives can start from [¹³C₆]-phenol, which is then subjected to a series of reactions to build the desired molecular structure. nih.gov The incorporation of deuterium can be achieved through various methods, including the reduction of precursor molecules with deuterium-donating reagents. These synthetic efforts, while often complex, provide the critical tools needed to probe the intricate details of a compound's interaction with biological systems.

Future Research Directions and Emerging Areas

Development of Greener and More Efficient Synthetic Routes

The pursuit of sustainable chemical manufacturing necessitates the development of environmentally benign and economically viable synthetic methodologies. Future research into the synthesis of 2-(2-Bromo-4,5-dimethoxyphenyl)ethanol is anticipated to focus on several key areas of green chemistry.

Biocatalysis: The use of enzymes or whole-cell systems offers a promising avenue for the synthesis of this compound and its precursors. researchgate.netmdpi.com Biocatalysts operate under mild conditions, often in aqueous media, and exhibit high chemo-, regio-, and enantioselectivity, thereby reducing the need for protecting groups and minimizing waste. researchgate.net For instance, the enzymatic reduction of a corresponding ketone precursor could provide an enantiomerically pure form of the alcohol, a critical aspect for potential pharmaceutical applications.

Flow Chemistry: Continuous flow synthesis presents a safer, more efficient, and scalable alternative to traditional batch processing. mdpi.comnih.gov This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved purity, and minimized risk when handling hazardous reagents. uc.ptresearchgate.netthieme-connect.de The synthesis of this compound could be adapted to a multi-step flow process, potentially starting from readily available precursors like 3,4-dimethoxybenzaldehyde (B141060). google.com

C-H Activation: Direct functionalization of carbon-hydrogen bonds is a powerful strategy that streamlines synthetic routes by avoiding the pre-functionalization of starting materials. nih.gov Research into the selective C-H activation of a dimethoxybenzene precursor, followed by functionalization to introduce the ethanol (B145695) side chain, could significantly shorten the synthetic pathway and improve atom economy.

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact. researchgate.netmdpi.com | Identification of suitable enzymes, optimization of reaction conditions, and substrate engineering. |

| Flow Chemistry | Enhanced safety, improved efficiency and scalability, precise process control. mdpi.comnih.gov | Development of robust flow reactor setups, optimization of residence times and reagent mixing. |

| C-H Activation | Increased atom economy, shorter synthetic routes, reduced waste. nih.gov | Discovery of selective and efficient catalysts, understanding of directing group effects. |

Table 1. Potential Greener and More Efficient Synthetic Routes for this compound. This table outlines emerging synthetic strategies that could be applied to the synthesis of this compound, highlighting their advantages and the primary research challenges that need to be addressed.

Exploration of Novel Catalytic Reactions Involving this compound

The functional groups present in this compound make it an attractive substrate for a variety of catalytic transformations, opening doors to the synthesis of a diverse range of derivatives.

Cross-Coupling Reactions: The aryl bromide moiety is a versatile handle for palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. whiterose.ac.uk These reactions would allow for the introduction of various substituents at the 2-position of the phenyl ring, leading to the creation of novel molecular architectures. The choice of solvent in these reactions is crucial for achieving high performance and safety. whiterose.ac.uk

Biocatalytic Cross-Coupling: Emerging research in biocatalytic oxidative cross-coupling reactions could provide a green alternative to traditional metal-catalyzed methods for creating biaryl linkages. nih.gov Enzymes like cytochrome P450s have shown potential in catalyzing such transformations. nih.gov

The following table summarizes potential catalytic reactions.

| Reaction Type | Reagents/Catalysts | Potential Products |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 2-Aryl-4,5-dimethoxyphenylethanol derivatives |

| Stille Coupling | Organostannane, Pd catalyst | 2-Substituted-4,5-dimethoxyphenylethanol derivatives |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 2-Alkynyl-4,5-dimethoxyphenylethanol derivatives |

| Biocatalytic Oxidation | Oxidoreductase enzymes | Aldehyde or carboxylic acid derivatives |

Table 2. Potential Catalytic Reactions Utilizing this compound. This table details several key catalytic reactions for which this compound could serve as a valuable precursor, along with the types of products that could be synthesized.

Applications in Supramolecular Chemistry and Nanomaterials

The unique structural features of this compound suggest its potential utility in the construction of ordered molecular assemblies and functional nanomaterials. The presence of both hydrogen bond donating (hydroxyl group) and accepting (methoxy groups) sites, coupled with the aromatic ring capable of π-π stacking, makes it a candidate for designing self-assembling systems.

Furthermore, this compound could be used to functionalize the surface of nanomaterials, such as gold nanoparticles or quantum dots. The aryl bromide group could serve as an anchor point for attachment via cross-coupling reactions, while the ethanol tail could be further modified to impart specific properties, such as solubility or biocompatibility.

Advanced Studies in Chemical Biology and Mechanistic Enzymology

In the realm of chemical biology, this compound and its derivatives could be developed as molecular probes to investigate biological processes. nih.gov For example, the dimethoxyphenyl moiety is found in some biologically active molecules, and derivatives of this compound could be synthesized with fluorescent tags or reactive groups to study their interactions with biological targets. sciforum.net

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.